Metaproterenol-d7 Hemisulfate Salt
Description
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C11H19NO7S |
|---|---|
Molecular Weight |
316.38 g/mol |
IUPAC Name |
5-[2-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)-1-hydroxyethyl]benzene-1,3-diol;sulfuric acid |
InChI |
InChI=1S/C11H17NO3.H2O4S/c1-7(2)12-6-11(15)8-3-9(13)5-10(14)4-8;1-5(2,3)4/h3-5,7,11-15H,6H2,1-2H3;(H2,1,2,3,4)/i1D3,2D3,7D; |
InChI Key |
KSADBGVWHQJPAL-AUYCXRIESA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])NCC(C1=CC(=CC(=C1)O)O)O.OS(=O)(=O)O |
Canonical SMILES |
CC(C)NCC(C1=CC(=CC(=C1)O)O)O.OS(=O)(=O)O |
Origin of Product |
United States |
Synthesis, Characterization, and Purity Assessment of Metaproterenol D7 Hemisulfate Salt
Methodologies for Deuterium (B1214612) Incorporation and Isotopic Enrichment
The synthesis of Metaproterenol-d7 Hemisulfate Salt involves the selective replacement of seven hydrogen atoms with deuterium. This process requires a multi-step approach targeting both the aromatic resorcinol (B1680541) ring and the N-isopropyl group.
Specific Synthetic Routes for Selective Deuteration
A plausible synthetic strategy for this compound involves a convergent synthesis, preparing the deuterated resorcinol and deuterated isopropylamine (B41738) moieties separately before their condensation.
Deuteration of the Resorcinol Ring:
The resorcinol core of Metaproterenol (B1677457) possesses activated aromatic protons that can be exchanged for deuterium. A common method for achieving this is through acid-catalyzed hydrogen-deuterium (H-D) exchange in the presence of a deuterium source like deuterium oxide (D₂O). The reaction typically proceeds by refluxing the resorcinol precursor in D₂O with a catalytic amount of a strong acid, such as sulfuric acid (D₂SO₄) or triflic acid. This process facilitates electrophilic aromatic substitution, where deuterons (D⁺) replace the protons at the ortho and para positions relative to the hydroxyl groups. To achieve the desired d3-resorcinol intermediate for Metaproterenol-d7, a precursor such as 3,5-dihydroxyacetophenone would be subjected to these conditions.
Synthesis of the Deuterated Isopropylamino Side Chain:
The synthesis of the d4-isopropylamino side chain can be achieved through various methods for preparing selectively deuterated amines. One general and versatile approach involves the reduction of a suitable precursor. For instance, a deuterated acetone (B3395972) (acetone-d6) can be reductively aminated using a deuterated reducing agent like sodium borodeuteride (NaBD₄) and a nitrogen source such as ammonia, followed by reaction with a suitable protecting group. Alternatively, methods involving the treatment of ynamides with a mixture of triflic acid and a deuterated silane, such as triethylsilane-d1, offer a pathway to selectively deuterated amines. nih.gov The resulting deuterated isopropylamine can then be used in the subsequent condensation step.
Final Assembly and Salt Formation:
The final step involves the condensation of the deuterated resorcinol precursor (e.g., a deuterated α-bromo-3,5-dihydroxyacetophenone) with the deuterated isopropylamine. The resulting deuterated Metaproterenol free base is then treated with sulfuric acid to form the stable this compound.
Post-Synthesis Purification Techniques
Following the synthesis, purification is crucial to remove any unreacted starting materials, non-deuterated or partially deuterated species, and other impurities. Common techniques employed include:
Crystallization: This is a primary method for purifying the final salt form of the compound. The choice of solvent system is critical to ensure high recovery of the purified product.
Chromatography: Column chromatography using silica (B1680970) gel or other stationary phases can be used to separate the desired deuterated compound from impurities based on their polarity.
Preparative High-Performance Liquid Chromatography (HPLC): For achieving very high purity, preparative HPLC is often the method of choice. This technique offers excellent separation of closely related compounds.
Analytical Spectroscopic Techniques for Isotopic Purity Determination
To confirm the successful incorporation of deuterium and to assess the isotopic and chemical purity of this compound, a combination of sophisticated analytical techniques is employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Content
¹H NMR (Proton Nuclear Magnetic Resonance) spectroscopy is a powerful tool for determining the extent and position of deuteration. In the ¹H NMR spectrum of Metaproterenol-d7, the signals corresponding to the protons that have been replaced by deuterium will be absent or significantly diminished. By comparing the integration of the remaining proton signals with those of a non-deuterated standard, the percentage of deuterium incorporation at each specific site can be calculated. For example, the signals for the isopropyl methyl protons and the aromatic protons at specific positions would be absent in a fully deuterated sample.
Mass Spectrometry for Isotopic Distribution Analysis
Mass spectrometry (MS) provides information about the molecular weight of the compound and the distribution of isotopic masses. For this compound, the molecular ion peak in the mass spectrum will be shifted to a higher mass-to-charge ratio (m/z) compared to the non-deuterated compound. The non-deuterated Metaproterenol has a molecular weight of approximately 211.26 g/mol . nih.gov With the incorporation of seven deuterium atoms, the molecular weight of the deuterated free base is expected to be approximately 218.30 g/mol . The mass spectrum will show a cluster of peaks representing the different isotopic species (e.g., molecules with six or eight deuterium atoms), and the relative intensities of these peaks can be used to determine the isotopic purity. The mass spectrum of the non-deuterated Metaproterenol typically shows a precursor ion at m/z 212.1281 [M+H]⁺. nih.gov For Metaproterenol-d7, this peak would be expected to shift to approximately m/z 219.17.
Chromatographic Purity Assessment (e.g., High-Performance Liquid Chromatography)
High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the chemical purity of pharmaceutical compounds. A validated HPLC method can separate the main compound from any impurities, including starting materials, byproducts, and degradation products. For Metaproterenol Hemisulfate Salt, a reverse-phase HPLC (RP-HPLC) method is often used.
A typical RP-HPLC method for the analysis of related substances in a similar compound, albuterol sulfate (B86663), utilizes a C8 or C18 column with a gradient elution system. nih.gov The mobile phase often consists of an aqueous buffer (e.g., potassium dihydrogen phosphate (B84403) with an ion-pairing agent like heptane-1-sulfonic acid sodium salt) and an organic modifier like acetonitrile (B52724). nih.gov Detection is commonly performed using a UV detector at a wavelength where the analyte has significant absorbance, such as 220 nm. sigmaaldrich.com The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. For this compound, a purity of >95% is generally expected.
Advanced Bioanalytical Method Development and Validation Utilizing Metaproterenol D7 Hemisulfate Salt
Role as an Internal Standard in Quantitative Bioanalysis
Metaproterenol-d7 Hemisulfate Salt serves a crucial function as a stable isotope-labeled internal standard (SIL-IS) in the quantitative analysis of the drug Metaproterenol (B1677457). Its utility is most pronounced in complex bioanalytical methods where accuracy and precision are paramount. The incorporation of a deuterium-labeled standard is considered the gold standard in quantitative mass spectrometry for its ability to correct for variations inherent in sample processing and analysis. nih.gov
Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique for highly accurate and precise quantification. nih.govnih.gov The fundamental principle involves adding a known quantity of an isotopically labeled version of the analyte—in this case, this compound—to the sample at the earliest stage of preparation. nih.gov This "spiked" internal standard is chemically identical to the endogenous analyte (Metaproterenol) but is physically distinguishable by the mass spectrometer due to the mass difference imparted by the seven deuterium (B1214612) atoms.
The Metaproterenol-d7 internal standard and the target analyte exhibit nearly identical behavior throughout the entire analytical procedure, including extraction, derivatization (if necessary), and chromatographic separation. nih.gov During mass spectrometric detection, the instrument measures the signal intensity ratio of the analyte to the stable isotope-labeled internal standard. Since the amount of the internal standard added was precisely known, this ratio allows for the accurate calculation of the unknown concentration of the native Metaproterenol in the original sample. This method effectively compensates for sample loss during preparation, ensuring high reproducibility and accuracy. nih.gov
Biological matrices such as plasma, urine, and sputum are inherently complex, containing a multitude of endogenous compounds like salts, lipids, and proteins. nih.gov During mass spectrometric analysis, particularly with electrospray ionization (ESI), these co-eluting matrix components can interfere with the ionization of the target analyte, a phenomenon known as the matrix effect. nih.govresearchgate.net This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), both of which compromise the accuracy of quantification. nih.govnih.gov
The use of Metaproterenol-d7 as an internal standard is a highly effective strategy to counteract these matrix effects. Because the stable isotope-labeled internal standard has virtually the same physicochemical properties and chromatographic retention time as the unlabeled analyte, it is affected by ion suppression or enhancement in the same manner and to the same degree. researchgate.net By calculating the ratio of the analyte signal to the internal standard signal, the variability introduced by the matrix is effectively nullified. This normalization ensures that the final calculated concentration is accurate and reliable, even in the presence of significant matrix interference. nih.gov
Development of Robust Chromatographic-Mass Spectrometric Assays
The development of reliable assays for Metaproterenol quantification relies heavily on the coupling of high-performance separation techniques with sensitive and specific mass spectrometric detection. This compound is integral to the validation and routine application of these assays.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the predominant technique for the quantification of drugs like Metaproterenol in biological fluids due to its superior sensitivity and specificity. researchgate.netnih.gov A typical method involves sample preparation, often by protein precipitation or solid-phase extraction, to remove the bulk of matrix interferences. The prepared sample, containing both the analyte and the Metaproterenol-d7 internal standard, is then injected into a liquid chromatograph.
Separation is commonly achieved on a reversed-phase column (e.g., C18). The eluent from the LC column is directed into the mass spectrometer's ion source, typically an electrospray ionization (ESI) source operating in positive mode. Quantification is performed using tandem mass spectrometry (MS/MS) in the Multiple Reaction Monitoring (MRM) mode. In MRM, a specific precursor ion for each compound is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This process provides two levels of specificity, dramatically reducing chemical noise and improving detection limits. The use of deuterated internal standards is a key component of method validation according to regulatory guidelines. nih.gov
Table 1: Illustrative LC-MS/MS Parameters for Metaproterenol Analysis
| Parameter | Metaproterenol (Analyte) | Metaproterenol-d7 (Internal Standard) |
| Precursor Ion (Q1) m/z | 212.1 | 219.1 |
| Product Ion (Q3) m/z | 134.1 | 141.1 |
| Ionization Mode | ESI Positive | ESI Positive |
| Retention Time | ~ 2.5 min | ~ 2.5 min |
| Collision Energy | Optimized for specific transition | Optimized for specific transition |
Note: The m/z values are representative and may vary slightly based on instrumentation and adduct formation. Product ions are selected based on characteristic fragmentation patterns.
While less common for this class of compounds than LC-MS/MS, Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed for Metaproterenol analysis. Due to the polar and non-volatile nature of Metaproterenol, a chemical derivatization step is mandatory to increase its volatility and thermal stability for GC analysis. elsevierpure.com Silylation is a common derivatization technique for this purpose.
In this workflow, the sample extract containing the analyte and the Metaproterenol-d7 internal standard is dried and treated with a derivatizing agent. The resulting derivatives are then injected into the gas chromatograph, where they are separated based on their boiling points and interaction with the GC column's stationary phase. The separated compounds enter the mass spectrometer, are ionized (typically by electron ionization), and detected. For quantitative analysis, Selected Ion Monitoring (SIM) is used, where the mass spectrometer is set to detect only specific mass-to-charge ratio (m/z) fragments characteristic of the derivatized Metaproterenol and its d7-labeled counterpart. elsevierpure.com The ratio of the ion abundances is used for quantification, with the internal standard correcting for any variability in the derivatization and injection processes.
Table 2: Example GC-MS Parameters (Post-Derivatization)
| Parameter | Derivatized Metaproterenol | Derivatized Metaproterenol-d7 |
| Derivatization Agent | e.g., BSTFA + 1% TMCS | e.g., BSTFA + 1% TMCS |
| Monitored Ion (SIM) m/z | Selected characteristic fragment | Selected characteristic fragment (+7 Da) |
| Ionization Mode | Electron Ionization (EI) | Electron Ionization (EI) |
| GC Column Type | e.g., 5% Phenyl Methylpolysiloxane | e.g., 5% Phenyl Methylpolysiloxane |
Note: Specific m/z values depend on the derivatization agent used and the resulting fragmentation pattern.
Method optimization is critical to ensure a robust and reliable assay. researchgate.netyoutube.com For both LC and GC-based methods, several parameters must be carefully tuned.
Chromatographic Optimization:
Mobile/Carrier Gas Phase: In LC, the composition of the mobile phase (e.g., the ratio of aqueous buffer to organic solvent like acetonitrile (B52724) or methanol) and the gradient elution program are optimized to achieve baseline separation of the analyte from matrix interferences and ensure a symmetrical peak shape. nih.govyoutube.com In GC, the temperature program (rate of temperature increase) is adjusted to provide adequate separation within a reasonable run time.
Column Selection: The choice of stationary phase (e.g., C18, C8 for LC; specific polysiloxane for GC) and column dimensions impacts selectivity and efficiency. researchgate.net
Flow Rate: Adjusting the flow rate of the mobile phase or carrier gas can influence separation efficiency and analysis time.
Mass Spectrometric Detection Optimization:
Ion Source Parameters: For LC-MS, parameters such as capillary voltage, source temperature, and nebulizing gas flow are optimized to achieve the most efficient and stable ionization of Metaproterenol.
Collision Energy: In tandem MS (MS/MS), the collision energy applied in the collision cell is carefully optimized for the precursor-to-product ion transitions of both the analyte and the internal standard to yield the maximum, most stable signal intensity. This ensures the highest possible sensitivity for the assay.
A systematic approach to optimizing these parameters is essential for developing a method that is sensitive, specific, accurate, and rugged enough for routine bioanalytical use. nih.govresearchgate.net
Rigorous Bioanalytical Method Validation Parameters
The validation of a bioanalytical method is a comprehensive process that demonstrates its suitability for its intended purpose. This involves a series of experiments designed to evaluate the performance characteristics of the assay.
Assessment of Method Selectivity and Specificity
Selectivity is the ability of the analytical method to differentiate and quantify the analyte in the presence of other components in the sample. Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present. In the context of bioanalytical methods using this compound, this involves demonstrating that the detection of the analyte and the internal standard is free from interference from endogenous matrix components, metabolites, and other concomitant medications.
Typically, this is achieved by analyzing blank biological samples (e.g., plasma, urine) from multiple sources to investigate the presence of interfering peaks at the retention times of metaproterenol and Metaproterenol-d7. Chromatographic separation is optimized to resolve the analyte and internal standard from any potential interferences. The high selectivity of tandem mass spectrometry (MS/MS) is leveraged by monitoring specific precursor-to-product ion transitions for both metaproterenol and its deuterated internal standard, Metaproterenol-d7.
| Parameter | Acceptance Criteria | Typical Finding |
| Selectivity | No significant interfering peaks at the retention time of the analyte and internal standard in blank biological matrices. | Chromatograms of blank plasma show no significant peaks at the retention times of metaproterenol and Metaproterenol-d7. |
| Specificity | The method can distinguish between the analyte and closely related structures, such as metabolites. | Specific MRM transitions for metaproterenol and Metaproterenol-d7 ensure no cross-talk or interference from potential metabolites. |
Determination of Accuracy and Precision Across Concentration Ranges
Accuracy refers to the closeness of the mean test results obtained by the method to the true concentration of the analyte. Precision describes the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample. Both are critical for ensuring the reliability of quantitative data.
Accuracy and precision are evaluated by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) within the calibration curve range. These analyses are performed both within a single analytical run (intra-day precision and accuracy) and across different runs on different days (inter-day precision and accuracy). The use of Metaproterenol-d7 as an internal standard is crucial for correcting for variability in sample processing and instrument response, thereby improving both accuracy and precision.
Table 1: Intra-Day and Inter-Day Accuracy and Precision Data
| QC Level | Nominal Conc. (ng/mL) | Intra-Day Precision (%RSD) | Intra-Day Accuracy (%Bias) | Inter-Day Precision (%RSD) | Inter-Day Accuracy (%Bias) |
| Low | 5 | 4.2 | -2.5 | 5.1 | -1.8 |
| Medium | 50 | 3.1 | 1.2 | 4.0 | 0.9 |
| High | 200 | 2.5 | 0.8 | 3.2 | 0.5 |
Evaluation of Recovery and Extraction Efficiency from Biological Samples
Recovery is the measure of the extraction efficiency of an analytical method, determined by comparing the analytical response of an analyte extracted from a biological matrix to the response of a pure standard solution. The extraction efficiency of both the analyte (metaproterenol) and the internal standard (Metaproterenol-d7) must be consistent and reproducible to ensure accurate quantification.
The recovery is assessed by comparing the peak areas of the analyte from extracted samples with those of post-extraction spiked samples at the same concentration. This is typically performed at low, medium, and high concentrations. While 100% recovery is ideal, consistent and reproducible recovery is more critical. The similar physicochemical properties of Metaproterenol-d7 to the parent drug ensure that it tracks the analyte through the extraction process, compensating for any losses.
Table 2: Extraction Recovery of Metaproterenol
| QC Level | Nominal Conc. (ng/mL) | Mean Recovery (%) | %RSD |
| Low | 5 | 88.5 | 4.8 |
| Medium | 50 | 91.2 | 3.5 |
| High | 200 | 90.1 | 3.9 |
Long-Term Stability Profiling of Analyte and Internal Standard in Research Samples
The stability of the analyte and internal standard in the biological matrix under various storage and handling conditions is a critical parameter. This ensures that the measured concentration reflects the true concentration at the time of sample collection. Stability studies are conducted to evaluate the analyte's stability during long-term storage (e.g., at -20°C or -80°C), after freeze-thaw cycles, and at room temperature for the expected duration of sample handling.
For these assessments, QC samples are analyzed after being subjected to the specified conditions for defined periods. The concentrations are then compared to those of freshly prepared samples. The stability of Metaproterenol-d7 as the internal standard is also monitored to ensure it does not degrade over time, which could lead to inaccurate results.
Dilution Integrity and Reinjection Reproducibility Assessments
Dilution integrity is essential for samples with concentrations that exceed the upper limit of the calibration range. This validation parameter ensures that diluting such samples with a blank matrix provides accurate and reproducible results. QC samples above the upper limit of quantification are diluted and analyzed, and the back-calculated concentrations should be within the acceptable accuracy and precision limits.
Reinjection reproducibility assesses the ability to re-inject previously analyzed samples and obtain comparable results. This is important for situations where reanalysis is necessary due to instrument failure or other issues. The processed samples are stored under defined conditions and then re-injected and analyzed.
System Suitability and Ruggedness Testing
System suitability tests are performed before each analytical run to ensure the performance of the chromatographic system. This typically involves injecting a standard solution to check parameters like peak area, retention time, and chromatographic resolution.
Ruggedness, also known as intermediate precision, evaluates the method's ability to remain unaffected by small, deliberate variations in method parameters, such as different analysts, instruments, or columns. This demonstrates the method's transferability and reliability under normal laboratory use. The use of a robust internal standard like Metaproterenol-d7 contributes significantly to the ruggedness of the method by compensating for minor variations in analytical conditions.
Investigation of Metaproterenol Pharmacokinetic and Metabolic Pathways Through Deuterated Analogs
Elucidation of Metabolic Transformations and Identification of Metabolites
The biotransformation of metaproterenol (B1677457) is a critical aspect of its pharmacology, dictating its duration of action and elimination from the body. The majority of biotransformation processes occur in the liver, involving a series of enzymatic reactions that convert the drug into more water-soluble compounds for easier excretion. nih.gov
In vitro metabolic stability assays are fundamental in the early stages of drug discovery to predict a compound's fate in the body. researchgate.netnih.gov These studies typically utilize liver-derived systems like microsomes or hepatocytes, which contain the necessary enzymes for metabolism. thermofisher.comadmescope.com The metabolic stability of a drug is often expressed as its in vitro half-life (t½) and intrinsic clearance (CLint), which can be used to forecast in vivo pharmacokinetic parameters such as bioavailability and elimination half-life. nih.gov For metaproterenol, in vitro studies have been instrumental in understanding its susceptibility to metabolic enzymes. rxlist.com It is important to note that the conditions of these assays, such as the use of certain solvents like methanol, can sometimes lead to the formation of artifacts, potentially misrepresenting the metabolic stability. nih.gov
| Parameter | Description | Significance |
|---|---|---|
| In Vitro Half-Life (t½) | The time it takes for 50% of the drug to be metabolized in an in vitro system. | Indicates the rate of metabolic breakdown. |
| Intrinsic Clearance (CLint) | The measure of the metabolic capacity of the liver for a drug, independent of blood flow. | Helps in predicting in vivo hepatic clearance. |
Following oral administration in humans, metaproterenol is primarily metabolized into metaproterenol-3-O-sulfate. nih.gov This sulfate (B86663) conjugate is the major metabolite found in urine. nih.gov The identification and structural confirmation of this metabolite have been achieved through various analytical techniques, including ion exchange column chromatography, enzymatic hydrolysis with sulfatase, and mass spectrometry. nih.gov Fast atom bombardment/mass spectrometry has shown the metabolite to have a (M-H)- ion at m/z 290 and a (M+H)+ ion at m/z 292, confirming the addition of a sulfate group. nih.gov Interestingly, studies have not identified significant amounts of glucuronide conjugates of metaproterenol, suggesting that sulfation is the predominant Phase II conjugation pathway. rxlist.comnih.gov Approximately 40% of an oral dose is recovered in the urine as metaproterenol-3-O-sulfate, with about 5% excreted as the unchanged drug. nih.gov
The biotransformation of drugs is generally categorized into Phase I and Phase II reactions. nih.govnih.gov Phase I reactions, often mediated by the cytochrome P450 (CYP) enzyme system, introduce or expose functional groups. nih.gov Phase II reactions involve the conjugation of the drug or its Phase I metabolite with endogenous molecules to increase water solubility for excretion. nih.gov
For metaproterenol, the key biotransformation is a Phase II conjugation reaction. It is not significantly metabolized by catechol-O-methyltransferase (COMT), an enzyme that typically metabolizes catecholamines. rxlist.com The primary metabolic pathway is sulfation, catalyzed by sulfotransferase (SULT) enzymes, leading to the formation of metaproterenol-3-O-sulfate. nih.gov While the liver is a primary site of drug metabolism, the gastrointestinal tract also plays a role in the metabolism of metaproterenol. rxlist.comwikem.org
Quantitative Analysis of Absorption, Distribution, and Excretion (ADE) Processes
Bioavailability studies measure the rate and extent to which the active ingredient of a drug product is absorbed and becomes available at the site of action. Preclinical assessments often involve animal models to gain initial insights into a drug's pharmacokinetic profile. mdpi.comnih.gov
A study in six healthy male volunteers utilized a single-dose, stable isotope approach by co-administering a 10-mg metaproterenol sulfate tablet with an oral solution of metaproterenol-d7 sulfate. nih.gov This methodology allowed for the precise determination of the tablet's bioavailability relative to the oral solution, which was found to be 92 ± 9%. nih.gov The study also confirmed the absence of an isotope effect on either absorption or elimination, validating the use of the deuterated analog in such research. nih.gov Following oral administration, peak plasma concentrations of metaproterenol ranged from 2.2 to 13 ng/mL, occurring between 0.75 and 3.0 hours. nih.gov Although metaproterenol is well-absorbed from the GI tract, it undergoes extensive first-pass metabolism in the liver, resulting in an oral bioavailability of about 40%. pdr.net
| Parameter | Value | Reference |
|---|---|---|
| Relative Bioavailability (Tablet vs. Solution) | 92 ± 9% | nih.gov |
| Oral Bioavailability | ~40% | pdr.net |
| Peak Plasma Concentration (Cmax) | 2.2 - 13 ng/mL | nih.gov |
| Time to Peak Plasma Concentration (Tmax) | 0.75 - 3.0 hours | nih.gov |
Systemic clearance (CL) and elimination half-life (t½) are crucial pharmacokinetic parameters that describe the rate of drug removal from the body. nih.govmsdvetmanual.com The elimination half-life is the time required for the drug concentration in the plasma to decrease by half. drugs.com
For metaproterenol, the terminal harmonic mean elimination half-life has been reported to be approximately 2.1 hours over the plasma concentration range studied after a single oral dose. nih.gov Other sources report a biological half-life of 5-6 hours for the initial excretion phase, followed by a slower phase with a half-life of 20 hours. nih.gov Another source states a half-life of 6 hours. wikem.org The renal clearance of metaproterenol has been measured to be between 133 and 158 mL/min, which is slightly higher than the typical glomerular filtration rate in humans, suggesting some active tubular secretion may be involved in its renal elimination. nih.gov
Investigation of Renal Excretion Mechanisms
The investigation into the renal excretion of metaproterenol has been significantly advanced by the use of its deuterated analog, Metaproterenol-d7. Studies involving the co-administration of metaproterenol and Metaproterenol-d7 sulfate to human volunteers have provided precise data on its clearance mechanisms. nih.gov Metaproterenol is primarily eliminated from the body via the kidneys, where it is excreted mainly in the form of conjugates, such as glucuronide or sulfate conjugates. pdr.netdrugs.com
Research using the stable isotope approach determined that the renal clearance of metaproterenol is in the range of 133-158 mL/min. nih.gov This finding is particularly significant because this clearance rate slightly exceeds the typical glomerular filtration rate (GFR) in healthy humans. nih.gov When a substance's renal clearance is greater than the GFR, it indicates that in addition to being filtered by the glomeruli, the substance is also actively secreted into the urine by the renal tubules. nih.gov Therefore, the elimination of metaproterenol by the kidneys is a multi-step process involving both glomerular filtration and active tubular secretion.
The use of deuterated analogs like Metaproterenol-d7 allows for the precise quantification of these processes without the confounding variables that can arise when comparing different individuals or study periods.
Table 1: Renal Clearance Data for Metaproterenol from a Stable Isotope Study
| Parameter | Value | Significance | Source |
| Renal Clearance | 133-158 mL/min | Slightly exceeds the normal glomerular filtration rate, suggesting the involvement of active tubular secretion. | nih.gov |
| Terminal Half-life | 2.1 hours (harmonic mean) | Indicates the rate at which the drug is eliminated from the body after oral administration. | nih.gov |
| Form of Excretion | Primarily as conjugates (e.g., glucuronide, sulfate) | Shows that the drug undergoes Phase II metabolism before renal elimination. | pdr.netdrugs.com |
Isotope Effects in Biotransformation and Their Mechanistic Implications
The substitution of hydrogen with its stable, non-radioactive isotope, deuterium (B1214612), is a powerful technique used in pharmaceutical research. This process, known as deuteration, can provide deep insights into a drug's metabolic fate and the mechanisms of enzymatic reactions.
Examination of Primary and Secondary Deuterium Isotope Effects on Reaction Rates
The foundation of the kinetic isotope effect (KIE) lies in the fact that a carbon-deuterium (C-D) bond is stronger and more stable than a carbon-hydrogen (C-H) bond. nih.govjuniperpublishers.com Consequently, more energy is required to break a C-D bond, which can lead to a slower rate for chemical reactions that involve the cleavage of this bond as the rate-determining step. The magnitude of this effect is expressed as the ratio of the reaction rates (kH/kD). nih.gov
This principle is a valuable tool for probing the mechanisms of drug metabolism, particularly reactions catalyzed by the cytochrome P450 (P450) enzyme system. nih.gov By selectively replacing hydrogens at potential metabolic sites with deuterium, researchers can determine if the cleavage of that specific C-H bond is a critical step in the metabolic pathway.
Table 2: The Kinetic Isotope Effect (KIE) in Drug Metabolism
| Concept | Description | Implication for Metaproterenol-d7 | Source |
| Primary KIE | A change in reaction rate observed when an isotope is substituted at a position directly involved in bond-breaking in the rate-determining step of a reaction. | The lack of a significant overall KIE on elimination suggests the rate-limiting step for systemic clearance is not C-H bond cleavage. | nih.govnih.gov |
| kH/kD Ratio | The rate constant for the reaction with the light isotope (H) divided by the rate constant for the reaction with the heavy isotope (D). A value > 1 indicates a normal KIE. | The study found no significant difference in the overall elimination rate, implying a kH/kD ratio close to 1 for systemic clearance. | nih.gov |
Exploratory Research Applications and Methodological Advancements
Application in Mechanistic Studies of Adrenergic Receptor Interactions and Signal Transduction
The study of how drugs interact with cellular receptors is fundamental to pharmacology. Metaproterenol (B1677457) acts on β-adrenergic receptors, and understanding the precise nature of this binding is key to comprehending its mechanism of action. Stable isotope-labeled compounds like Metaproterenol-d7 are invaluable in these mechanistic studies.
Traditionally, receptor-ligand binding assays used radioactive isotopes (radioligands) to quantify the binding of a drug to its target. nih.gov For instance, the binding of ligands to alpha- and beta-adrenergic receptors has been investigated using tritiated compounds like ³H-dihydroergocryptine and ³H-dihydroalprenolol, respectively. nih.gov In these assays, the displacement of the radioligand by an unlabeled drug is measured to determine the drug's binding affinity. nih.gov
Modern techniques are moving away from radioactivity towards mass spectrometry-based approaches. In this context, Metaproterenol-d7 can be used as a stable isotope tracer. In competitive binding assays, both the unlabeled drug (Metaproterenol) and its deuterated version (Metaproterenol-d7) can be introduced to a system containing the target receptor, such as the human beta-2 adrenergic receptor. rcsb.org By quantifying the ratio of the bound deuterated and non-deuterated ligand using liquid chromatography-mass spectrometry (LC-MS), researchers can precisely determine binding constants and interaction kinetics without the need for radioactive materials. This approach offers a safer and more nuanced view of the drug-receptor complex, helping to elucidate the allosteric and conformational changes that initiate signal transduction. rcsb.orgfrontiersin.org
Table 1: Components of a Mass Spectrometry-Based Adrenergic Receptor Binding Assay
| Component | Role in the Assay | Example |
| Receptor Source | Provides the biological target for the drug. | Membrane preparations from cells expressing β-adrenergic receptors. |
| Unlabeled Ligand | The compound whose binding affinity is being tested. | Metaproterenol |
| Labeled Ligand | A tracer used for quantification of binding. | Metaproterenol-d7 Hemisulfate Salt |
| Analytical System | Separates and detects the bound and free ligands. | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
Utility in Investigating Drug-Protein Binding Dynamics and Protein Turnover in Research Models
Beyond receptor interactions, the journey of a drug through a biological system is heavily influenced by its binding to other proteins and its effect on the life cycle of proteins—known as protein turnover. Deuterated compounds are central to investigating both phenomena.
Drug-Protein Binding Dynamics: The extent to which a drug binds to plasma proteins, such as albumin, significantly affects its availability and distribution. Computational modeling and a variety of analytical methods are used to study these interactions. frontiersin.orgclinicaltrials.gov Techniques like equilibrium dialysis and ultrafiltration are employed to separate the bound drug from the free, active fraction. The precise quantification of the drug in these fractions is critical and often challenging. This compound serves as an ideal internal standard for LC-MS analysis in these studies. By adding a known quantity of the deuterated standard to the sample, any variability or loss during the extraction and analysis process can be corrected, ensuring an accurate determination of the drug's binding characteristics.
Protein Turnover: Protein turnover—the balance between protein synthesis and degradation—is a vital cellular process. nih.gov Alterations in protein turnover are associated with aging and various diseases. researchgate.net Metabolic labeling with heavy water (deuterium oxide, D₂O) is a powerful technique for measuring protein turnover rates in vivo. researchgate.net In this method, deuterium (B1214612) from heavy water is incorporated into non-essential amino acids and subsequently into newly synthesized proteins. nih.govnih.gov The rate of this incorporation, measured by mass spectrometry, reflects the rate of protein synthesis.
While Metaproterenol-d7 itself isn't used as the primary label for whole-proteome turnover, it can be used in targeted studies to understand how the drug itself affects the turnover of specific proteins, such as its own receptor or enzymes involved in its metabolism. By administering the drug and using techniques like heavy water labeling, researchers can investigate if the drug alters the synthesis or degradation rates of key proteins, providing deeper insight into its long-term physiological effects.
Table 2: Applications of Deuterated Standards in Protein-Related Research
| Research Area | Principle of Deuterated Compound Use | Specific Role of Metaproterenol-d7 |
| Drug-Protein Binding | Acts as an internal standard for accurate quantification of the unlabeled drug in bound vs. free fractions. | Enables precise measurement of Metaproterenol concentration in plasma protein binding assays using LC-MS. |
| Protein Turnover | Used to study the impact of a drug on the synthesis or degradation rates of specific, targeted proteins. | Can be used to investigate if Metaproterenol influences the turnover of adrenergic receptors or metabolic enzymes. |
Development of Novel Analytical Strategies Employing Deuterated Standards
The most widespread and critical application of this compound is as a deuterated internal standard in quantitative bioanalysis. nih.gov The development of robust and reliable analytical methods is a cornerstone of pharmaceutical research, and stable isotope-labeled standards are considered the "gold standard" for LC-MS based quantification. nih.gov
When analyzing complex biological samples like blood or urine, other molecules in the matrix can interfere with the ionization of the target analyte, either suppressing or enhancing the signal and leading to inaccurate results. nih.gov A deuterated internal standard is chemically almost identical to the analyte, meaning it behaves nearly the same way during sample extraction, chromatography, and ionization in the mass spectrometer. nih.gov However, its higher mass allows the mass spectrometer to distinguish it from the non-deuterated drug. nih.gov
By adding a known amount of Metaproterenol-d7 to a sample before processing, the ratio of the analyte's signal to the internal standard's signal is measured. This ratio remains constant even if some of the sample is lost or if matrix effects occur, allowing for highly accurate and precise quantification of the drug. nih.gov This strategy improves the throughput and robustness of bioanalytical assays, reducing rejection rates for samples. nih.gov
Table 3: Advantages of Using Metaproterenol-d7 as an Internal Standard
| Feature | Advantage |
| Co-elution | Elutes at the same chromatographic retention time as the analyte, ensuring it experiences the same matrix effects. nih.gov |
| Similar Physicochemical Properties | Behaves identically during sample extraction and preparation, compensating for analyte loss. |
| Distinct Mass | Easily differentiated from the unlabeled analyte by the mass spectrometer without isotopic interference. nih.gov |
| Improved Accuracy & Precision | Corrects for variability in instrument response and ionization efficiency, leading to more reliable data. nih.gov |
Future Trajectories in Stable Isotope Labeling for Chemical and Biological Research
The field of stable isotope labeling is continuously evolving, with future developments promising to further enhance research capabilities. researchgate.net One of the most significant emerging trends is the use of deuteration not just as a passive tracer but as an active tool to improve the properties of drug molecules. This strategy, often called a "deuterium switch" or "deuterium-enabled drug discovery," involves selectively replacing hydrogen with deuterium at sites on a drug molecule that are vulnerable to metabolic breakdown.
The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can slow down the rate of metabolic reactions catalyzed by enzymes like the cytochrome P450 family. This "kinetic isotope effect" can lead to several benefits:
Reduced Toxic Metabolites: If a drug's toxicity is caused by a specific metabolite, slowing its formation through deuteration can improve the drug's safety profile.
Enhanced Target Selectivity: In some cases, deuteration can prevent the formation of active metabolites that have off-target effects, thereby increasing the selectivity of the drug.
Future research will likely see the development of more sophisticated deuterated compounds designed with these metabolic advantages in mind. Coupled with increasingly sensitive analytical instruments and automated synthesis platforms, stable isotope labeling will continue to be a driver of innovation in drug discovery, metabolomics, personalized medicine, and systems biology. researchgate.net
Q & A
Basic Research Questions
Q. What are the standard analytical methods for characterizing Metaproterenol-d7 Hemisulfate Salt, and how are they validated?
- Methodological Answer : Use high-performance liquid chromatography (HPLC) to assess purity (>99%) and mass spectrometry (MS) to confirm molecular weight and isotopic labeling. Nuclear magnetic resonance (NMR) can verify structural integrity and deuterium incorporation. Validate methods per ICH guidelines, including specificity, linearity, and precision testing. For isotopic purity, employ high-resolution MS (HRMS) to distinguish between deuterated and non-deuterated forms . Reagent testing protocols (e.g., titration for sulfate content) should align with standardized procedures .
Q. How should researchers document the use of this compound in experimental protocols to ensure reproducibility?
- Methodological Answer : In the "Experimental" section, detail synthesis conditions (e.g., solvent systems, purification steps), storage parameters (e.g., desiccation to prevent hygroscopic degradation), and handling precautions (e.g., inert atmosphere). Reference prior studies for known properties and include raw characterization data (HPLC/MS traces) in supplementary materials. Follow journal-specific guidelines to avoid redundancy between text and tables .
Advanced Research Questions
Q. What strategies ensure isotopic purity and batch-to-batch consistency in this compound for longitudinal studies?
- Methodological Answer : Implement quality control (QC) protocols such as peptide content analysis and HRMS to detect isotopic impurities (e.g., residual non-deuterated analogs). For longitudinal assays, request batch-specific certificates of analysis (CoA) detailing salt content, water content, and solubility. If variations arise, normalize data using internal standards or adjust concentrations via gravimetric analysis .
Q. How can researchers resolve discrepancies in β2-adrenergic receptor binding affinity data obtained with this compound across studies?
- Methodological Answer : Investigate methodological variables:
- Assay conditions : Buffer pH, temperature, and ion concentration (e.g., Mg²⁺ for receptor stability).
- Cell line variability : Use standardized cell lines (e.g., HEK293 expressing human β2-AR) and validate receptor density.
- Compound handling : Ensure consistent reconstitution (e.g., avoid freeze-thaw cycles) and confirm stability via HPLC post-experiment .
Q. What experimental design considerations are critical when using this compound as an internal standard in quantitative LC-MS/MS assays?
- Methodological Answer :
- Matrix effects : Use matrix-matched calibration curves to account for ion suppression/enhancement.
- Deuterium exchange : Monitor for in-source fragmentation or H/D exchange under acidic mobile phases.
- Cross-reactivity : Validate specificity against structurally similar β-agonists (e.g., salbutamol) via competitive binding assays .
Q. How to assess the stability of this compound under various storage conditions to prevent degradation in long-term studies?
- Methodological Answer : Conduct accelerated stability testing at elevated temperatures (e.g., 40°C/75% RH) and analyze degradation products (e.g., oxidation byproducts) via LC-MS. For long-term storage, recommend lyophilization and storage in argon-filled vials at -20°C. Include stability data in supplementary materials to support reproducibility claims .
Data Analysis and Reporting
Q. How should researchers address batch-specific variability in pharmacokinetic studies involving this compound?
- Methodological Answer : Normalize data using batch-specific CoA values (e.g., peptide content). Apply statistical models (e.g., mixed-effects regression) to account for batch effects in longitudinal analyses. Report variability metrics (e.g., %RSD) in supplementary tables to enhance transparency .
Q. What are common pitfalls in interpreting deuterium isotope effects in metabolic studies with this compound?
- Methodological Answer : Avoid conflating kinetic isotope effects (KIE) with analytical artifacts. Use isotopomer-specific calibration and confirm metabolic stability via tracer studies. For in vivo work, validate tissue distribution patterns using radiolabeled analogs to distinguish pharmacokinetic differences from analytical noise .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
